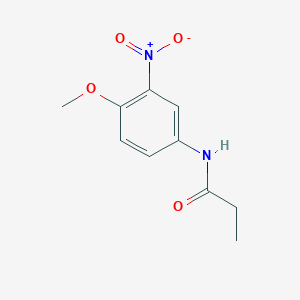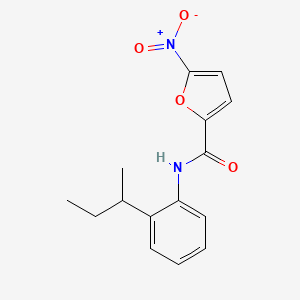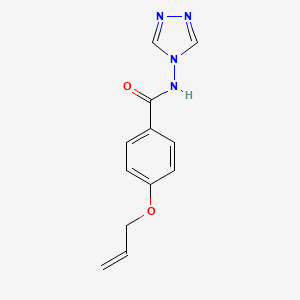![molecular formula C19H19N3O B4407122 N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4407122.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide
Descripción general
Descripción
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide, also known as BPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCC is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide acts as a tubulin polymerization inhibitor, which prevents the formation of microtubules and disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. This compound also inhibits the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and neuroprotective effects. This compound has also been shown to reduce oxidative stress and inflammation, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal candidate for drug discovery and development. However, this compound has limitations, including its poor solubility and stability, which can affect its efficacy in vivo.
Direcciones Futuras
For N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide research include the development of more efficient synthesis methods, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models.
Aplicaciones Científicas De Investigación
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and neuroprotection. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(13-6-1-2-7-13)20-15-9-5-8-14(12-15)18-21-16-10-3-4-11-17(16)22-18/h3-5,8-13H,1-2,6-7H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDZKEXKNMCXGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4407048.png)
![N-(2,4-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4407054.png)
![N-[(3-pyridinylamino)carbonothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4407061.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B4407064.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4407087.png)
![N-[2-chloro-5-(propionylamino)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4407090.png)
![2-(2-bromo-6-ethoxy-4-{[(2-furylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4407102.png)




amine hydrochloride](/img/structure/B4407127.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4407134.png)
